molecular formula C19H15F2N3OS B6569688 2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946223-33-2

2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Cat. No. B6569688
CAS RN: 946223-33-2
M. Wt: 371.4 g/mol
InChI Key: MXHARILRYBYCMH-UHFFFAOYSA-N
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Description

“2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole carboxamide derivatives . These compounds have been found to have significant biological activity, particularly as antimycobacterial agents .


Synthesis Analysis

The synthesis of similar compounds involves the design and in silico ADMET prediction of novel imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . The synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide in laboratory experiments is its ability to bind to COX-2, which can be used to study the effects of prostaglandin inhibition. However, the use of this compound in experiments may be limited by its potential toxicity.

Future Directions

The potential applications of 2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide in scientific research are numerous. Further research is needed to better understand the mechanism of action of this compound, as well as its potential toxicity. In addition, further research is needed to explore the potential of this compound as an anti-inflammatory and antioxidant agent, as well as its potential in drug discovery and delivery. Finally, further research is needed to explore the potential of this compound in the treatment of cancer.

Synthesis Methods

2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide can be synthesized in a two-step process. The first step involves the formation of the thiazole ring by reacting 2-amino-5-chloro-1,3-thiazole with 2,4-difluorobenzoyl chloride. The second step involves the coupling of this thiazole ring with 6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-ylmethylbenzamide, which is the desired product.

Scientific Research Applications

2,4-difluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is widely used in scientific research due to its unique properties. It has been used in a variety of experiments, including those related to gene expression, protein synthesis, and cell signaling. In addition, this compound has been used in studies of drug discovery, drug metabolism, and drug delivery.

properties

IUPAC Name

2,4-difluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3OS/c20-13-6-7-14(15(21)10-13)18(25)22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-26-19/h1-7,10H,8-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHARILRYBYCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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